molecular formula C11H14BClFNO2 B596734 2-Chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1256360-62-9

2-Chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No. B596734
CAS RN: 1256360-62-9
M. Wt: 257.496
InChI Key: KURVOLBPNVYEGO-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The specific chemical reactions involving “2-Chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” are not detailed in the sources I found .

Scientific Research Applications

Suzuki–Miyaura Coupling

This compound is a boronic ester, which makes it a valuable reagent in the Suzuki–Miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, allowing the formation of carbon-carbon bonds by the reaction of organoboron compounds with organic halides .

Protodeboronation

Pinacol boronic esters, including this compound, can be used in the protodeboronation process . This process involves the removal of the boron moiety from the boronic ester, which can be useful in various synthetic applications .

Synthesis of New Compounds

This compound can be employed in the synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs . These analogs have been studied as inhibitors of the dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), which is implicated in several diseases .

Biological Material or Organic Compound for Life Science Research

As a biochemical reagent, this compound can be used as a biological material or organic compound for life science related research .

Crystal Structure and DFT Study

The compound has been used in studies involving crystal structure determination and Density Functional Theory (DFT) calculations . These studies help in understanding the molecular structure characteristics, conformation, and some special physical and chemical properties of the compound .

Synthesis of Fluorine-Containing Drugs

Fluorine-containing compounds are widely used in medicine. The strong electronegativity of fluorine atoms enhances the affinity to carbon, therefore, fluorine-containing drugs have the advantages of high biological activity, strong stability, and drug resistance . This compound, being a fluorine-containing compound, can be used in the synthesis of such drugs .

Mechanism of Action

Target of Action

Boronic acid derivatives like this compound are often used in the suzuki-miyaura cross-coupling reactions . In these reactions, the targets are typically carbon atoms in organic compounds where new carbon-carbon bonds are formed .

Mode of Action

The compound, also known as “2-Chloro-5-fluoropyridine-4-boronic acid pinacol ester”, is a boronic acid derivative. It is known that boronic acid derivatives are widely used in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid derivative acts as a nucleophile, transferring an organic group from boron to palladium . This is followed by a transmetalation step, where the organic group is transferred from palladium to another carbon atom, forming a new carbon-carbon bond .

Biochemical Pathways

The suzuki-miyaura cross-coupling reactions in which this compound is involved can lead to the formation of various organic compounds . These compounds can then participate in various biochemical pathways, depending on their specific structures and properties.

Pharmacokinetics

It’s important to note that the pharmacokinetics of boronic acid derivatives can be influenced by various factors, including their chemical structure, the ph of the environment, and the presence of certain enzymes and transporters in the body .

Result of Action

The formation of new carbon-carbon bonds through suzuki-miyaura cross-coupling reactions can lead to the synthesis of various organic compounds . These compounds can have various effects at the molecular and cellular levels, depending on their specific structures and properties.

Action Environment

The action, efficacy, and stability of “2-Chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” can be influenced by various environmental factors. For example, the rate of hydrolysis of boronic acid derivatives can be considerably accelerated at physiological pH . Therefore, the pH of the environment can significantly influence the stability and reactivity of this compound .

Future Directions

The future directions for “2-Chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” are not detailed in the sources I found .

properties

IUPAC Name

2-chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BClFNO2/c1-10(2)11(3,4)17-12(16-10)7-5-9(13)15-6-8(7)14/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KURVOLBPNVYEGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50682395
Record name 2-Chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

CAS RN

1256360-62-9
Record name Pyridine, 2-chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256360-62-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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